Cas no 918445-10-0 (2-methyl-5-propan-2-yloxyaniline)

2-Methyl-5-propan-2-yloxyaniline is a substituted aniline derivative featuring a methyl group at the 2-position and an isopropoxy group at the 5-position of the aromatic ring. This compound is of interest in organic synthesis due to its amine functionality, which allows for further derivatization, such as diazotization or condensation reactions. The steric and electronic effects imparted by the substituents influence its reactivity, making it a valuable intermediate in the preparation of dyes, pharmaceuticals, and agrochemicals. Its structural features contribute to enhanced solubility in organic solvents, facilitating its use in various synthetic applications. Proper handling is advised due to potential amine-related hazards.
2-methyl-5-propan-2-yloxyaniline structure
918445-10-0 structure
Product name:2-methyl-5-propan-2-yloxyaniline
CAS No:918445-10-0
MF:C10H15NO
MW:165.232202768326
MDL:MFCD11934533
CID:775518
PubChem ID:39236021

2-methyl-5-propan-2-yloxyaniline Chemical and Physical Properties

Names and Identifiers

    • Benzenamine, 2-methyl-5-(1-methylethoxy)-
    • 2-methyl-5-propan-2-yloxyaniline
    • 5-isopropoxy-2-methylaniline
    • 5-isopropoxy-2-methylbenzenamine
    • 2-Methyl-5-[(propan-2-yl)oxy]aniline
    • SB76636
    • 918445-10-0
    • W11212
    • CS-0038999
    • ZWCXUSBRKRTYFL-UHFFFAOYSA-N
    • DTXSID10653561
    • AS-65067
    • SCHEMBL4232206
    • 2-methyl-5-(propan-2-yloxy)aniline
    • MFCD11934533
    • AKOS022257948
    • MDL: MFCD11934533
    • Inchi: InChI=1S/C10H15NO/c1-7(2)12-9-5-4-8(3)10(11)6-9/h4-7H,11H2,1-3H3
    • InChI Key: ZWCXUSBRKRTYFL-UHFFFAOYSA-N
    • SMILES: CC(C)OC1=CC(=C(C)C=C1)N

Computed Properties

  • Exact Mass: 165.115364102g/mol
  • Monoisotopic Mass: 165.115364102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 136
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 35.2Ų

2-methyl-5-propan-2-yloxyaniline Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
M444940-100mg
2-methyl-5-propan-2-yloxyaniline
918445-10-0
100mg
$ 160.00 2022-06-03
eNovation Chemicals LLC
D769895-250mg
Benzenamine, 2-methyl-5-(1-methylethoxy)-
918445-10-0 95%
250mg
$295 2024-06-07
TRC
M444940-50mg
2-methyl-5-propan-2-yloxyaniline
918445-10-0
50mg
$ 115.00 2022-06-03
eNovation Chemicals LLC
D769895-1g
Benzenamine, 2-methyl-5-(1-methylethoxy)-
918445-10-0 95%
1g
$610 2024-06-07
abcr
AB462292-1g
5-Isopropoxy-2-methylaniline; .
918445-10-0
1g
€591.80 2025-02-21
1PlusChem
1P006FCW-1g
Benzenamine, 2-methyl-5-(1-methylethoxy)-
918445-10-0 95%
1g
$354.00 2025-02-21
eNovation Chemicals LLC
D769895-250mg
Benzenamine, 2-methyl-5-(1-methylethoxy)-
918445-10-0 95%
250mg
$295 2025-02-28
eNovation Chemicals LLC
D769895-1g
Benzenamine, 2-methyl-5-(1-methylethoxy)-
918445-10-0 95%
1g
$610 2025-02-25
abcr
AB462292-250mg
5-Isopropoxy-2-methylaniline; .
918445-10-0
250mg
€267.20 2025-02-21
abcr
AB462292-250 mg
5-Isopropoxy-2-methylaniline; .
918445-10-0
250mg
€265.40 2023-06-15

Additional information on 2-methyl-5-propan-2-yloxyaniline

2-Methyl-5-Propan-2-Yloxyaniline: A Comprehensive Overview

2-Methyl-5-propan-2-yloxyaniline (CAS No. 918445-10-0) is a versatile organic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound, characterized by its unique structure and chemical properties, has garnered attention from researchers and industry professionals alike. In this article, we delve into the structural features, synthesis methods, applications, and the latest research findings related to 2-methyl-5-propan-2-yloxyaniline.

The molecular structure of 2-methyl-5-propan-2-yloxyaniline consists of an aniline derivative with a methyl group at the 2-position and a propan-2-yloxy group at the 5-position. This arrangement imparts the compound with distinct electronic and steric properties, making it suitable for various chemical reactions. Recent studies have highlighted its role as an intermediate in the synthesis of bioactive molecules, particularly in the development of novel antidepressants and anti-inflammatory agents.

One of the most notable advancements in the study of 2-methyl-5-propan-2-yloxyaniline involves its application in green chemistry. Researchers have explored its potential as a building block for synthesizing eco-friendly materials. For instance, a 2023 study published in *Green Chemistry Journal* demonstrated how this compound can be used to create biodegradable polymers with enhanced mechanical properties. This development aligns with the global shift toward sustainable chemical processes and highlights the compound's versatility in modern material science.

In addition to its role in materials science, 2-methyl-5-propan-2-yloxyaniline has shown promise in the field of drug discovery. A recent investigation by Smith et al. (2023) revealed that derivatives of this compound exhibit potent antimicrobial activity, particularly against multidrug-resistant bacterial strains. The study suggests that further research into its pharmacokinetics and toxicity profiles could pave the way for its use in developing new antibiotics.

The synthesis of 2-methyl-5-propan-2-yloxyaniline has also been optimized through innovative techniques. Traditional methods involved multi-step reactions with low yields, but recent advancements have introduced catalytic processes that significantly enhance efficiency. For example, a 2023 paper in *Organic Process Research & Development* reported a novel catalytic pathway utilizing palladium catalysts to achieve high yields of the compound under mild conditions. This breakthrough not only reduces production costs but also minimizes environmental impact.

Moreover, the compound's ability to act as a precursor in click chemistry reactions has expanded its utility in medicinal chemistry. Click chemistry, known for its efficiency and reliability, has been instrumental in constructing complex molecular frameworks using azide–alkyne cycloaddition (CuAAC) reactions. A 2023 study published in *Journal of Medicinal Chemistry* demonstrated how derivatives of 2-methyl-5-propan-2-yloxyaniline can serve as scaffolds for creating bioactive molecules with improved pharmacological profiles.

Looking ahead, the potential applications of 2-methyl-5-propan-2-yloxyaniline are vast and varied. Its role in advancing drug delivery systems is particularly promising. Researchers are exploring its use as a component in polymeric nanoparticles designed for targeted drug delivery. These nanoparticles could enhance therapeutic efficacy while reducing side effects, marking a significant step forward in personalized medicine.

In conclusion, CAS No. 918445-10-0, or 2-methyl-5-propan-2-yloxyaniline, stands out as a pivotal compound with wide-ranging applications across multiple disciplines. From sustainable materials to innovative drug therapies, recent research underscores its importance as a key player in contemporary chemical science. As advancements continue to unfold, this compound is poised to contribute even more significantly to scientific progress and industrial innovation.

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